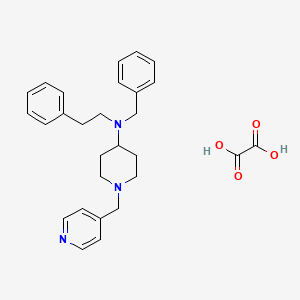![molecular formula C24H22F2N2O2 B5995894 {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE](/img/structure/B5995894.png)
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE is a complex organic compound with the molecular formula C24H22F2N2O2 It features a piperazine ring substituted with a benzyloxyphenyl group and a difluorophenyl methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the reductive amination of a precursor compound with substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This method ensures the formation of the desired piperazine derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the methanone moiety produces alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.
Biological Studies: The compound is used in molecular modeling and docking studies to understand its interaction with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmitter release . This interaction can result in various pharmacological effects, such as antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{4-[4-(Benzyloxy)phenyl]-1-piperazinyl}(2-chloro-6-fluorophenyl)methanone: This compound has a similar structure but with a chloro and fluoro substitution instead of difluoro.
Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Uniqueness
The uniqueness of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and difluorophenyl groups enhances its potential for diverse applications in medicinal chemistry and industrial synthesis.
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N2O2/c25-21-7-4-8-22(26)23(21)24(29)28-15-13-27(14-16-28)19-9-11-20(12-10-19)30-17-18-5-2-1-3-6-18/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGGZPVWMQNWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5995817.png)

![3,5-dimethoxy-N-({1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B5995839.png)
![2-[4-(3-ethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5995843.png)
![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5995846.png)
![2-[(3-methoxyphenyl)amino]-N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]butanamide](/img/structure/B5995850.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B5995856.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5995861.png)
![N-(4-ethoxyphenyl)-N'-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5995862.png)

![N-(2-methoxy-2-methylpropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B5995880.png)

![4-BENZYL-1-[4-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE](/img/structure/B5995896.png)
